molecular formula C9H11NO2 B047885 N-Benzylglycine CAS No. 17136-36-6

N-Benzylglycine

Cat. No.: B047885
CAS No.: 17136-36-6
M. Wt: 165.19 g/mol
InChI Key: KGSVNOLLROCJQM-UHFFFAOYSA-N
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Description

N-Benzylglycine, also known as 2-(benzylamino)acetic acid, is an organic compound with the molecular formula C₉H₁₁NO₂. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a benzyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylglycine can be synthesized through several methods. One common method involves the reaction of glycine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Glycine+Benzyl chlorideThis compound+Hydrochloric acid\text{Glycine} + \text{Benzyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Glycine+Benzyl chloride→this compound+Hydrochloric acid

Another method involves the reductive amination of glyoxylic acid with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Benzylglycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzylglycine N-oxide.

    Reduction: It can be reduced to form N-benzylglycinol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Benzylglycine N-oxide.

    Reduction: N-Benzylglycinol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Benzylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.

    Industry: It is used in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

N-Benzylglycine can be compared with other glycine derivatives such as:

    N-Methylglycine (Sarcosine): Unlike this compound, sarcosine has a methyl group instead of a benzyl group, making it less hydrophobic.

    N-Phenylglycine: This compound has a phenyl group instead of a benzyl group, affecting its reactivity and solubility.

    Glycine Ethyl Ester: This ester derivative of glycine has different solubility and reactivity compared to this compound.

This compound is unique due to its benzyl group, which imparts specific hydrophobic and steric properties, making it suitable for various specialized applications.

Properties

IUPAC Name

2-(benzylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSVNOLLROCJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169071
Record name N-(Phenylmethyl)glycine
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17136-36-6
Record name N-(Phenylmethyl)glycine
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Record name N-(Phenylmethyl)glycine
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Record name 17136-36-6
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Record name N-(Phenylmethyl)glycine
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Record name N-(phenylmethyl)glycine
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Record name N-(PHENYLMETHYL)GLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of N-Benzylglycine?

A1: this compound has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H, 13C, 119Sn): Provides information on the structure and conformation of this compound and its complexes. []
  • Infrared Spectroscopy (IR): Useful for identifying functional groups present in the molecule. []
  • Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound and its complexes. []
  • Ultraviolet Spectrophotometry (UV): Enables quantitative analysis of this compound ethyl ester, adhering to Beer's law within a specific concentration range. []

Q3: What are the common synthetic routes for this compound and its derivatives?

A3:

  • N-Alkylation reaction: this compound ethyl ester can be synthesized via N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. Optimization studies have explored the impact of temperature, molar ratio of reactants, acid-binding agents, and solvents on the reaction yield and purity. []
  • Phospha-Mannich Condensation: This three-component reaction involving a phosphinic acid, formaldehyde, and this compound enables the synthesis of dipeptides containing an aminomethylphosphinic bond system (P(O)(OH)-CH2-NH), serving as extended transition state analogs for inhibiting metalloaminopeptidases. []

Q4: How is this compound used in peptide chemistry?

A4: this compound serves as a valuable building block in peptide synthesis, often incorporated as a phenylalanine mimic or a peptoid residue. Its presence can impact:

  • Conformation: Incorporation of this compound can significantly influence the conformation of peptides and peptoids, affecting their biological activity. [, , , ]
  • Biological Activity: this compound-containing peptides have shown promise as enzyme inhibitors, particularly for serine proteases and metalloaminopeptidases. [, ]
  • Immunosuppressive Activity: this compound-containing cyclolinopeptide A analogs have demonstrated immunosuppressive activity, highlighting the compound's potential in immunomodulatory therapies. []

Q5: How does the incorporation of this compound into peptides affect their interaction with enzymes?

A5:

  • Metalloaminopeptidases: Dipeptides incorporating an this compound residue with a phosphinic acid moiety exhibit moderate inhibitory activity against metalloaminopeptidases. Molecular modeling suggests variations in binding modes depending on the specific aminopeptidase, impacting inhibitory potency. []
  • Serine Proteases: this compound substitution in trypsin inhibitor SFTI-1 analogs resulted in potent inhibition of bovine β-trypsin and α-chymotrypsin. The peptoid nature of this compound contributed to complete protease resistance at the reactive site. []

Q6: Are there other notable applications of this compound or its derivatives?

A7:

  • Organic Synthesis: this compound ethyl ester is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. []
  • Host Molecules: Macrocyclic diorganotin complexes incorporating this compound derivatives have shown potential as host molecules for ion-pair recognition, with applications in supramolecular chemistry. []

Q7: How do structural modifications of this compound impact biological activity?

A8:

  • P1' Substituent in Metalloaminopeptidase Inhibitors: Modifications of the N-benzyl substituent in aminomethylphosphinic dipeptides significantly influence inhibitory potency against metalloaminopeptidases, demonstrating the importance of optimizing the P1' residue for specific enzyme targets. []
  • Cyclolinopeptide A Analogs: Replacing phenylalanine with this compound in cyclolinopeptide A analogs altered their immunosuppressive activity, indicating the importance of aromatic interactions for biological activity in this class of compounds. []

Q8: What challenges are associated with developing this compound-containing compounds as drug candidates?

A8: While this compound holds promise in drug development, several factors need consideration:

  • Solubility and Bioavailability: Similar to other ozonide carboxylic acids, this compound derivatives can exhibit low aqueous solubility, potentially limiting their bioavailability and therapeutic application. Strategies like incorporating polar functional groups or formulating them with weak bases may improve their solubility profiles. []
  • Metabolic Stability: Enhancing metabolic stability is crucial for achieving desirable pharmacokinetic properties. Structural modifications can influence a compound's susceptibility to enzymatic degradation, and optimization is essential for therapeutic efficacy. []

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